molecular formula C17H11F9N2O2 B11483848 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea

1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B11483848
M. Wt: 446.27 g/mol
InChI Key: DAFYLSREFNVIMO-UHFFFAOYSA-N
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Description

1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-amine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the treatment of diseases or as a diagnostic tool.

    Industry: The compound is used in the development of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]amine
  • 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]carbamate
  • 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

Uniqueness: 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to its specific combination of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, such as high stability, reactivity, and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C17H11F9N2O2

Molecular Weight

446.27 g/mol

IUPAC Name

1-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C17H11F9N2O2/c18-14(19,20)11-8-4-5-9-12(11)27-13(29)28-15(16(21,22)23,17(24,25)26)30-10-6-2-1-3-7-10/h1-9H,(H2,27,28,29)

InChI Key

DAFYLSREFNVIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)(F)F)(C(F)(F)F)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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